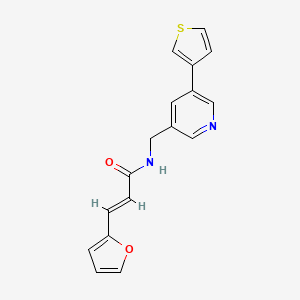

(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Description

The compound "(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide" features an acrylamide backbone with a furan-2-yl group at the α-position and a pyridin-3-ylmethyl substituent linked to a thiophen-3-yl moiety at the β-position. The (E)-configuration ensures optimal spatial orientation for target binding.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(4-3-16-2-1-6-21-16)19-10-13-8-15(11-18-9-13)14-5-7-22-12-14/h1-9,11-12H,10H2,(H,19,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBKLQCPIVIDSQ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds, characterized by the presence of furan, thiophene, and pyridine rings. The molecular formula is , with a molecular weight of approximately 315.4 g/mol. The structural features contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 2035006-84-7 |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The furan and thiophene moieties may facilitate binding to nicotinic acetylcholine receptors, which are implicated in several neurological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported as low as 0.22 µg/mL, indicating strong antibacterial properties .

Anticancer Properties

The compound's anticancer effects have been investigated in vitro, demonstrating cytotoxicity against several cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, the compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Case Studies

- Study on Nicotinic Receptors : A study examining the effects of a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, indicated that compounds with similar structures can act as positive allosteric modulators of α7 nicotinic receptors. This modulation was associated with anxiolytic-like effects in animal models . Although this specific study did not test this compound directly, it suggests potential pathways for further research.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of derivatives similar to this compound. The derivatives exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogous acrylamide derivatives:

Electronic and Physicochemical Properties

- Electron-Rich vs. In contrast, nitro- or cyano-substituted analogs (e.g., ) exhibit electron-withdrawing effects, altering binding kinetics .

- Metabolic Stability : Unlike trifluoromethyl-containing analogs (), the target compound lacks halogenated groups, which may reduce metabolic stability but mitigate toxicity risks .

Research Findings and Implications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.